Acide DL-galacturonique

Vue d'ensemble

Description

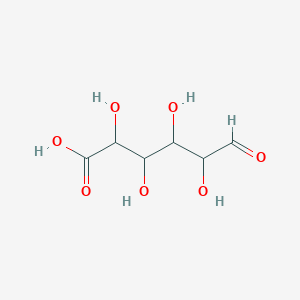

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxy-6-oxohexanoic acid, also known as THOH, is a naturally occurring organic compound that is found in a wide variety of organisms, including plants, animals, and microorganisms. It is a component of the Krebs cycle and is involved in a number of metabolic processes, including energy production, fatty acid synthesis, and amino acid metabolism. THOH has a variety of applications in the scientific community, including its use as a reagent in organic synthesis, a substrate for enzyme assays, and a tool for studying the structure and function of proteins.

Applications De Recherche Scientifique

Biotechnologie : Production de L-galactonate

L’acide DL-galacturonique est utilisé dans les procédés biotechnologiques pour la production de L-galactonate, un produit chimique précieux utilisé dans diverses applications. L’hydrolyse enzymatique de la pulpe de betterave sucrière pressée, riche en pectine, libère de l’this compound. Des souches modifiées de Saccharomyces cerevisiae peuvent ensuite le réduire en L-galactonate . Ce procédé démontre le potentiel d’utilisation des résidus riches en pectine comme substrats pour la production de produits chimiques à valeur ajoutée.

Produits pharmaceutiques : Gestion des maladies chroniques

Dans l’industrie pharmaceutique, les dérivés de l’this compound, en particulier de la pectine, sont prometteurs pour la gestion des maladies chroniques. La pectine, principalement composée d’unités d’this compound, présente des caractéristiques thérapeutiques potentielles pour des affections telles que le cancer, le diabète et les troubles gastro-intestinaux . Ses propriétés bioactives sont explorées pour les systèmes d’administration de médicaments et la réparation des tissus.

Industrie alimentaire : Agent gélifiant et stabilisant

L’this compound est un composant clé dans l’industrie alimentaire en raison de sa présence dans la pectine. Il agit comme agent gélifiant dans des produits comme les confitures et les gelées et comme stabilisant dans les jus et les boissons à base de lait . Sa capacité à former des gels à pH acide est particulièrement précieuse pour créer la consistance souhaitée dans diverses préparations alimentaires.

Applications environnementales : Traitement des eaux usées

Le secteur environnemental bénéficie de l’utilisation de l’this compound dans le traitement des eaux usées et l’élimination des ions de métaux lourds. La pectine, qui contient de l’this compound, fait l’objet de recherches pour sa capacité à développer des films et des revêtements écologiques qui contribuent à la remédiation environnementale .

Science des matériaux : Recherche sur les biopolymères

En science des matériaux, l’this compound est important pour son rôle dans la structure et les propriétés de la pectine et d’autres biopolymères. La recherche est axée sur l’extraction et la modification durables de la pectine pour diverses applications, notamment le développement de matériaux biodégradables .

Industrie cosmétique : Agents conditionneurs de la peau

L’this compound et ses dérivés sont utilisés dans l’industrie cosmétique comme agents conditionneurs de la peau. Ils font partie de formulations qui visent à améliorer la texture et la santé de la peau. La sécurité et l’efficacité de ces composés sont continuellement évaluées pour garantir leur adéquation à l’usage cosmétique .

Safety and Hazards

Mécanisme D'action

Target of Action

DL-Galacturonic acid is an oxidized form of D-galactose and is the main component of pectin . It primarily targets pectin-rich residues, which accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits .

Mode of Action

DL-Galacturonic acid interacts with its targets by forming long chains through the hydroxyl groups at C1 and C4 . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 . This interaction results in the formation of polygalacturonic acid, a polymer of DL-Galacturonic acid .

Biochemical Pathways

DL-Galacturonic acid is involved in the catabolism of D-galacturonic acid, which is relevant for the microbial conversion to useful products . An alternative bacterial pathway exists in which the D-galacturonic acid is first oxidized to meso-galactaric acid .

Pharmacokinetics

It is known that the proportion of methylated galacturonic acid decreases during pectin extraction . More research is needed to fully understand the ADME properties of DL-Galacturonic acid and their impact on bioavailability.

Result of Action

The result of DL-Galacturonic acid’s action is the formation of pectin, a natural polymer mainly made from D-galacturonic acid monomers . Pectin is used as a gelling or filling agent in foods such as jellies, jams, desserts, and candies, and as a stabilizer in juices and milk-based drinks .

Action Environment

The action of DL-Galacturonic acid is influenced by environmental factors. For instance, in the absence of bivalent cations, pectin is water-soluble; in their presence, it forms a gel . Pectin can also form a gel at acidic pH in the presence of high concentrations of sugar .

Analyse Biochimique

Biochemical Properties

DL-Galacturonic acid is involved in several biochemical reactions, primarily in the catabolism of pectin. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is D-galacturonate reductase, which reduces DL-Galacturonic acid to L-galactonate. This reaction is crucial for the subsequent steps in the metabolic pathway that leads to the production of pyruvate and D-glyceraldehyde-3-phosphate .

Additionally, DL-Galacturonic acid interacts with uronate dehydrogenase, which oxidizes it to D-galactaric acid. This interaction is essential for the conversion of pectin into useful biochemicals . The compound also binds to specific transport proteins, such as the D-GalA transporter GAT-1, which facilitates its uptake into cells .

Cellular Effects

DL-Galacturonic acid influences various cellular processes. It has been shown to modulate intestinal immune activity and improve intestinal mucosal permeability in animal models . This compound also affects cell signaling pathways, particularly those involved in inflammation. For example, it can downregulate the Toll-like receptor-nuclear factor kappa B (TLR/NF-κB) pathway, reducing inflammation in the intestinal mucosa .

In addition, DL-Galacturonic acid impacts gene expression related to cell adhesion and cell wall integrity. It enhances the crosslinking of extensin, a cell wall structural protein, thereby restoring cell adhesion in defective mutants .

Molecular Mechanism

At the molecular level, DL-Galacturonic acid exerts its effects through various binding interactions with biomolecules. It binds to D-galacturonate reductase and uronate dehydrogenase, facilitating the reduction and oxidation reactions mentioned earlier . These interactions are crucial for the compound’s role in pectin catabolism.

Furthermore, DL-Galacturonic acid can inhibit or activate specific enzymes, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the degradation of pectin, thereby regulating the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors such as BcGaaR, which regulates the utilization of DL-Galacturonic acid in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Galacturonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that DL-Galacturonic acid is relatively stable under standard laboratory conditions, but its degradation can be accelerated under alkaline conditions . Long-term exposure to DL-Galacturonic acid can lead to changes in cellular function, particularly in the context of pectin metabolism .

Dosage Effects in Animal Models

The effects of DL-Galacturonic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve intestinal mucosal permeability and reduce inflammation . At higher doses, DL-Galacturonic acid can have toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

DL-Galacturonic acid is involved in several metabolic pathways, particularly those related to pectin catabolism. It is converted to L-galactonate by D-galacturonate reductase, and subsequently to pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic reactions . These pathways are essential for the complete utilization of pectin-rich substrates in biotechnological applications .

Transport and Distribution

Within cells, DL-Galacturonic acid is transported and distributed by specific transport proteins. The D-GalA transporter GAT-1, identified in Neurospora crassa, plays a crucial role in the uptake of DL-Galacturonic acid into cells . This transporter ensures that the compound is efficiently absorbed and utilized in metabolic processes.

Subcellular Localization

The subcellular localization of DL-Galacturonic acid is primarily within the cytoplasm, where it participates in various metabolic reactions. Additionally, the compound can be found in the nucleus, particularly in the presence of specific transcription factors such as BcGaaR . This localization is essential for the regulation of gene expression related to pectin catabolism.

Propriétés

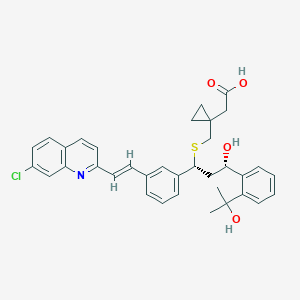

| { "Design of the Synthesis Pathway": "The synthesis pathway for '(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid' involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "D-glucose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Sodium periodate", "Sodium chlorite", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Oxidation of D-glucose with sodium periodate to form D-gluconic acid.", "Step 2: Reduction of D-gluconic acid with sodium borohydride to form D-gluconolactone.", "Step 3: Oxidation of D-gluconolactone with sodium chlorite and sodium bicarbonate to form (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid.", "Step 4: Conversion of (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanoic acid to (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid by oxidation with hydrogen peroxide in the presence of sodium hydroxide." ] } | |

Numéro CAS |

685-73-4 |

Formule moléculaire |

C6H10O7 |

Poids moléculaire |

194.14 g/mol |

Nom IUPAC |

2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13) |

Clé InChI |

IAJILQKETJEXLJ-UHFFFAOYSA-N |

SMILES isomérique |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

SMILES canonique |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

melting_point |

165.5 °C |

Autres numéros CAS |

14982-50-4 34150-36-2 685-73-4 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

(D)-galacturonic acid (DL)-galacturonic acid D-galacturonic acid DL-galacturonic acid galacturonic acid galacturonic acid, (alpha-D)-isomer galacturonic acid, (D)-isomer galacturonic acid, calcium, sodium salt, (D)-isomer galacturonic acid, D- galacturonic acid, DL- galacturonic acid, monosodium salt, (D)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

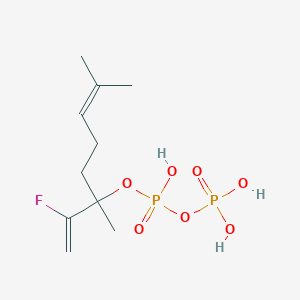

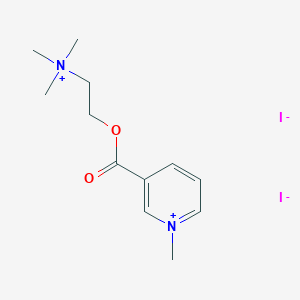

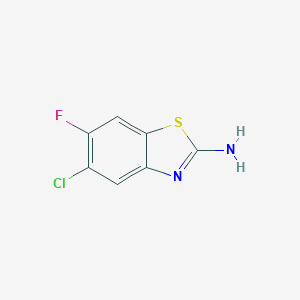

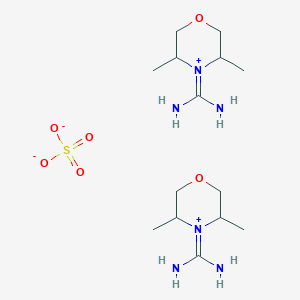

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)